Ethyl dimethylcarbamate (EDMC) is a versatile polar aprotic solvent and organic intermediate characterized by its stable carbamate ester linkage. With a molecular weight of 117.15 g/mol, it exhibits a unique balance of high anodic stability, moderate dielectric properties, and a relatively high boiling point of 139–142 °C. In industrial and advanced laboratory settings, EDMC is primarily procured as a co-solvent or additive for lithium-ion battery electrolytes, a stable building block for pharmaceutical synthesis, and an analytical reference standard. Its structural fusion of an ethyl ester and a dimethylamino group provides distinct solvation characteristics that bridge the gap between standard dialkyl carbonates and strongly coordinating amides[1].
Substituting EDMC with common dialkyl carbonates (like dimethyl carbonate, DMC) or standard amides (like N,N-dimethylformamide, DMF) often leads to process or performance failures. While DMC is a standard battery solvent, its low boiling point (90 °C) compromises thermal safety in high-temperature cells. Conversely, while DMF offers excellent solubility for organic synthesis, its high Lewis basicity strongly coordinates to metal cations, which can impede lithium-ion mobility in batteries or poison sensitive transition-metal catalysts [1]. Furthermore, in analytical workflows tracking genotoxic impurities, EDMC is the specific, stable derivative required for quantifying N,N-dimethylcarbamoyl chloride (DMCC); using other carbamates would invalidate the GC/MS calibration and regulatory compliance [2].
When evaluated for high-temperature electrolyte and solvent applications, ethyl dimethylcarbamate demonstrates a boiling point of 139–142 °C at standard atmospheric pressure. This is significantly higher than standard linear carbonates such as dimethyl carbonate (DMC), which boils at 90 °C. The elevated boiling point of EDMC translates to a lower vapor pressure and a higher flash point under operating conditions, making it a safer handling choice for scaled processes and advanced battery formulations [1].
| Evidence Dimension | Boiling point |
| Target Compound Data | 139–142 °C |
| Comparator Or Baseline | Dimethyl carbonate (DMC) at 90 °C |
| Quantified Difference | ~50 °C higher boiling point |
| Conditions | Standard atmospheric pressure (1 atm) |
Procuring EDMC as an electrolyte co-solvent or reaction medium significantly reduces flammability risks and solvent evaporation in high-temperature systems.
The coordination strength of a solvent dictates its interaction with metal cations. On the 4-fluorophenol thermodynamic hydrogen-bond basicity scale, ethyl dimethylcarbamate registers a value of 93.6 ± 0.13. In contrast, N,N-dimethylformamide (DMF) exhibits a much stronger basicity of 111.3, and 1-methyl-2-pyrrolidinone (NMP) scores 118.0. The weaker Lewis basicity of EDMC ensures that it does not overly coordinate or trap lithium ions (Li+) or sensitive catalytic metals, distinguishing it from traditional amide solvents[1].
| Evidence Dimension | Hydrogen-bond basicity (4-fluorophenol scale) |
| Target Compound Data | 93.6 ± 0.13 |
| Comparator Or Baseline | N,N-Dimethylformamide (DMF) at 111.3 |
| Quantified Difference | 17.7 points lower basicity |
| Conditions | Thermodynamic hydrogen-bond basicity scale in standard solvent |
The attenuated coordination strength of EDMC prevents excessive cation solvation, improving ion transport in electrolytes and avoiding catalyst poisoning in synthesis.
In pharmaceutical manufacturing, N,N-dimethylcarbamoyl chloride (DMCC) is a highly toxic, genotoxic byproduct of Vilsmeier reactions. Direct quantification of DMCC is unstable and difficult. By derivatizing DMCC with ethanol to form stable ethyl dimethylcarbamate, analysts can achieve a Limit of Detection (LOD) of 0.2 ppm and a Limit of Quantification (LOQ) of 0.7 ppm using GC/MS in selected ion monitoring mode. EDMC serves as the essential stable surrogate reference standard for this critical regulatory assay[1].
| Evidence Dimension | Limit of Detection (LOD) |
| Target Compound Data | 0.2 ppm (as EDMC derivative) |
| Comparator Or Baseline | Un-derivatized DMCC (unstable, poor trace quantification) |
| Quantified Difference | Enables stable trace quantification down to 0.2 ppm |
| Conditions | GC/MS selected ion monitoring after ethanol derivatization |
Procuring high-purity EDMC as a reference standard is mandatory for validating the clearance of genotoxic DMCC in pharmaceutical active ingredient (API) manufacturing.
Due to its high boiling point (139–142 °C) and moderate Lewis basicity, EDMC is the preferred co-solvent for advanced battery formulations where standard carbonates like DMC fail due to thermal volatility [1].
EDMC is the required stable derivative for the GC/MS quantification of N,N-dimethylcarbamoyl chloride (DMCC) down to 0.2 ppm. Quality control labs must procure EDMC to validate Vilsmeier reaction workups in pharmaceutical manufacturing [1].
In synthetic steps where DMF or NMP would poison a Lewis acidic catalyst due to their high coordination strength, EDMC provides a polar environment with significantly lower hydrogen-bond basicity, preserving catalyst turnover[2].
Irritant;Health Hazard